molecular formula C7H5N5 B134813 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile CAS No. 145837-57-6

4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile

Cat. No. B134813
M. Wt: 159.15 g/mol
InChI Key: KCUHNTZJBFSTHK-UHFFFAOYSA-N
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Description

“4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C7H5N5 . It is a type of pyrazolo[1,5-a]pyrimidine, which are purine analogs and have attracted chemists due to their biological and pharmacological importance .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions . Also, 2-Aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles were obtained under catalyst-free conditions in up to 80% yields starting from 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes and 1,3-cyclohexanedione .


Physical And Chemical Properties Analysis

The molecular formula of “4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile” is C7H5N5, with an average mass of 159.148 Da and a monoisotopic mass of 159.054489 Da .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including “4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile”, have attracted significant interest due to their wide range of biological activities . Future research may focus on exploring their potential applications in medicine, particularly as antiviral agents .

properties

IUPAC Name

4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-1-5-2-11-6-3-10-4-12(6)7(5)9/h2-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUHNTZJBFSTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2C=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile

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